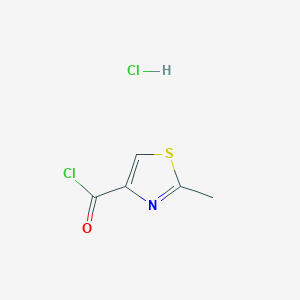

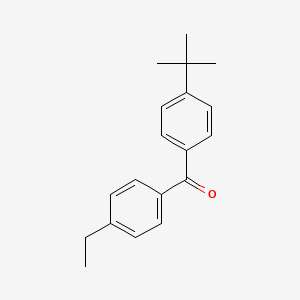

4-Tert-butyl-4'-ethylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Tert-butyl-4’-ethylbenzophenone (also known as ethylbenzophenone) is an organic compound with the chemical formula C19H22O . It belongs to the class of tert-butyl phenols and appears as a white solid with a distinct phenolic odor . This compound dissolves in basic water . Its molecular weight is approximately 266.4 g/mol .

Synthesis Analysis

The synthesis of 4-Tert-butyl-4’-ethylbenzophenone involves starting from commercially available 4-bromo-1H-indole and using simple reagents. The compound is prepared with a good yield and selectivity. Notably, it serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Molecular Structure Analysis

The molecular structure of 4-Tert-butyl-4’-ethylbenzophenone consists of 43 bonds , including 21 non-H bonds , 13 multiple bonds , 4 rotatable bonds , 1 double bond , 12 aromatic bonds , 2 six-membered rings , and 1 ketone (aromatic) . The compound contains 22 hydrogen atoms , 19 carbon atoms , and 1 oxygen atom .

Chemical Reactions Analysis

- Hydrogenation : Produces trans-4-tert-butylcyclohexanol .

- Controlled condensation with formaldehyde : Leads to the formation of calixarenes .

Physical And Chemical Properties Analysis

科学的研究の応用

Polymerization Inhibition

4-Tert-butyl-4’-ethylbenzophenone serves as an effective inhibitor in the polymerization process. It is particularly useful in preventing undesired polymerization during the processing of liquid pyrolysis products. This compound, when used in conjunction with other co-inhibitors, has shown high efficiency in industrial applications, such as in the thermal treatment of styrene .

Organic Synthesis Intermediate

4-Tert-butyl-4’-ethylbenzophenone is a valuable intermediate in organic synthesis. It can be used to prepare various chemical compounds, including those with oxadiazole rings, which are important in creating materials with specific electronic properties .

Research in Bioenergetics

In the context of bioenergetics, mimicking the processes of photosynthesis using artificial molecules like 4-Tert-butyl-4’-ethylbenzophenone can lead to advancements in understanding chemical energy conversion. This research has implications for developing new systems for light-to-chemical energy conversion .

Photochemistry and Electrochemistry

4-Tert-butyl-4’-ethylbenzophenone has applications in photochemistry and electrochemistry. Studies have utilized it in processes that convert quinones to quinols, which is an essential function in photosynthesis. This demonstrates its potential in mimicking natural processes and contributing to the development of sustainable energy solutions .

Safety and Hazards

- Potential depigmenting properties and endocrine disruptor .

特性

IUPAC Name |

(4-tert-butylphenyl)-(4-ethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-5-14-6-8-15(9-7-14)18(20)16-10-12-17(13-11-16)19(2,3)4/h6-13H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGHAUJFILCDJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-4'-ethylbenzophenone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325014.png)

![3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325015.png)

![3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325016.png)

![5-Methoxy-pyrrolo[2,3-B]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325017.png)

![1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide](/img/structure/B1325018.png)

![1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1325020.png)

![(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol](/img/structure/B1325023.png)

![6-Iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325024.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1325025.png)

![4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325026.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1325027.png)

![5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325028.png)